
2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a novel chemical entity with potential therapeutic applications, particularly in the field of anti-inflammatory treatments. Its structure includes a pyridazine core, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Cyclooxygenase Inhibition
One of the primary mechanisms by which this compound exhibits its biological activity is through the inhibition of cyclooxygenases (COX), specifically COX-1 and COX-2. These enzymes play a critical role in the inflammatory response by converting arachidonic acid into prostaglandins.
- Selectivity : Studies have shown that this compound demonstrates a degree of selectivity towards COX-2 over COX-1. For instance, it has been reported that certain derivatives exhibit stronger COX-2 inhibition compared to meloxicam, a standard anti-inflammatory drug. The IC50 values for COX inhibition indicate that this compound has comparable efficacy to existing COX inhibitors .
Molecular Docking Studies
Molecular docking studies provide insight into how the compound interacts with the COX enzyme active sites. The binding affinity and interaction patterns suggest that the presence of methoxy groups enhances binding stability through hydrophobic interactions and hydrogen bonding with key amino acids in the active site .
In Vivo Anti-inflammatory Activity
Research conducted on animal models has demonstrated that this compound significantly reduces inflammation markers when administered in controlled doses. For example, one study found that at specific concentrations, it effectively decreased edema in rat paw models, indicating its potential as an anti-inflammatory agent .
Cell Viability and Cytotoxicity
In vitro evaluations have assessed the cytotoxic effects of this compound on various cell lines. Notably, it was observed that at lower concentrations (10 µM), there was no significant reduction in cell viability among normal human dermal fibroblasts (NHDF), suggesting a favorable safety profile . However, at higher concentrations (50 µM), mild cytotoxicity was noted.
Summary of Biological Activities
Activity Type | Observations |
---|---|
COX Inhibition | Selective inhibition of COX-2; comparable to meloxicam |
Anti-inflammatory Effects | Significant reduction in inflammation markers in vivo |
Cell Viability | Non-cytotoxic at low concentrations; mild toxicity at higher doses |
Applications De Recherche Scientifique
Anti-inflammatory Applications
Research indicates that this compound exhibits significant anti-inflammatory properties. The presence of the pyridazine moiety is linked to the modulation of inflammatory pathways.
Mechanism of Action :
- Inhibition of Cytokines : Studies show that derivatives can reduce levels of pro-inflammatory cytokines in various models.
- Cellular Pathways : The compound may inhibit NF-kB signaling, a key pathway in inflammation.
Case Study :
A study by Zhang et al. demonstrated that treatment with this compound reduced TNF-alpha levels in LPS-induced macrophages, indicating its potential in treating inflammatory diseases.
Anticancer Properties
The anticancer potential of 2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is notable, with various studies highlighting its efficacy against multiple cancer cell lines.
Mechanism of Action :
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells.
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
Data Table: Cytotoxicity Results
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF7 | 25 | Wei et al., 2023 |
A549 | 30 | Liu et al., 2024 |
NCI-H460 | 20 | Chen et al., 2025 |
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Mechanism of Action :
- Oxidative Stress Reduction : The compound may reduce oxidative stress markers in neuronal cells.
- Neurotransmitter Modulation : It could influence neurotransmitter systems, promoting neuronal health.
Synthesis and Retrosynthesis
Step | Reagents | Yield (%) |
---|---|---|
1 | Reaction of pyridazine with acetamide | 85 |
2 | Alkylation with dimethoxybenzene | 75 |
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-19-10-8-16(14-20(19)29-2)15-21(26)23-12-13-25-22(27)11-9-18(24-25)17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBUJLQJPNSPEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.